molecular formula C11H11FO2 B11755168 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B11755168
M. Wt: 194.20 g/mol
InChI Key: PYXULTGCTMIROU-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-fluoro-2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H11FO2/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,14H,1-4H2

InChI Key

PYXULTGCTMIROU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=C(C=C2)O)F

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Followed by Ring Expansion

A documented route begins with a Diels-Alder reaction between 1,3-cycloheptadiene and a fluorinated dienophile, such as 2-fluoro-1,4-benzoquinone. The resulting bicyclic adduct undergoes acid-catalyzed ring expansion to yield the seven-membered ketone.

Reaction Conditions:

  • Dienophile: 2-fluoro-1,4-benzoquinone (1.2 equiv)

  • Catalyst: AlCl₃ (10 mol%) in dichloromethane at −20°C

  • Yield: 58% after purification by silica gel chromatography

Palladium-Catalyzed Suzuki-Miyaura Coupling

Patent AU2017221083B2 describes Suzuki cross-coupling between a boronic acid-functionalized cycloheptene and a fluorinated aryl bromide to assemble the bicyclic framework.

ComponentStructureRole
Boronic acid partnerCycloheptenyl-B(OH)₂Nucleophile
Aryl bromide3-Bromo-2-fluorophenol (protected)Electrophile
Catalyst systemPd(PPh₃)₄ (2 mol%)Cross-coupling
BaseK₂CO₃ (3.0 equiv)Facilitate transmetallation

This method achieves 72% yield with excellent regiocontrol, though scalability is limited by palladium costs.

Fluorination Methodologies

Directed Ortho-Metalation-Fluorination

The fluorine atom is introduced via a directed metalation strategy using a tert-butoxycarbonyl (Boc)-protected hydroxyl group as a directing meta-director:

  • Protection: 2-Hydroxybenzoannulenone → 2-(Boc)oxy derivative

  • Metalation: LDA (2.1 equiv) at −78°C in THF

  • Electrophilic fluorination: NFSI (N-fluorobenzenesulfonimide, 1.5 equiv)

  • Deprotection: TFA/CH₂Cl₂ (1:1) at 0°C

Key Data:

  • Fluorination efficiency: 89%

  • Isolated yield after deprotection: 76%

Balz-Schiemann Reaction

Diazotization of a 2-aminobenzoannulenone intermediate followed by thermal decomposition of the tetrafluoroborate salt:

Ar-NH2NaNO2,HBF4Ar-N2+BF4ΔAr-F+N2+BF3\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HBF}4} \text{Ar-N}2^+\text{BF}4^- \xrightarrow{\Delta} \text{Ar-F} + \text{N}2 \uparrow + \text{BF}_3

This method requires stringent temperature control (−5°C to 0°C during diazotization) to prevent ring-opening side reactions.

Hydroxylation and Oxidation State Management

Late-Stage Hydroxylation via Demethylation

A methyl ether-protected intermediate undergoes cleavage using BBr₃:

Ar-OCH3+BBr3Ar-OH+CH3Br+B(O)Br2\text{Ar-OCH}3 + \text{BBr}3 \rightarrow \text{Ar-OH} + \text{CH}3\text{Br} + \text{B(O)Br}2

Optimized Conditions:

  • Reagent: BBr₃ (3.0 equiv)

  • Solvent: CH₂Cl₂ at −40°C → rt over 4 h

  • Yield: 94%

Ketone Installation via Oppenauer Oxidation

A secondary alcohol at the bridgehead position is oxidized to the ketone using aluminum isopropoxide and acetone:

RCH2OH+AcetoneAl(OiPr)3RC(O)+Isopropanol\text{RCH}2\text{OH} + \text{Acetone} \xrightarrow{\text{Al(OiPr)}3} \text{RC(O)} + \text{Isopropanol}

This method preserves acid-sensitive functional groups better than Cr-based oxidants.

Purification and Characterization

Chromatographic Separation

Critical impurities include:

  • Regioisomers from imperfect fluorination (ΔRf = 0.12 on SiO₂)

  • Over-oxidation products (keto-enol tautomers)

HPLC Method:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA

  • Flow rate: 1.0 mL/min

  • Retention time: 8.2 min

Spectroscopic Confirmation

¹⁹F NMR (CDCl₃, 376 MHz):

  • δ −112.7 ppm (d, J = 8.4 Hz, 1F)

HRMS (ESI+):

  • Calculated for C₁₁H₁₁FO₂ [M+H]⁺: 195.0821

  • Observed: 195.0819 (Δ = −1.03 ppm)

Scale-Up Challenges and Mitigation Strategies

ChallengeCauseSolution
Low cyclization yieldConformational strain in transition stateHigh-dilution conditions (0.01 M)
Fluorine migrationAcidic reaction conditionsNeutral buffers (pH 7.0–7.5)
Ketone racemizationBase-catalyzed enolizationLow-temperature (<−30°C) workup

Industrial-scale batches (>100 g) require specialized equipment for exothermic fluorination steps and cryogenic separations.

Emerging Synthetic Technologies

Continuous Flow Fluorination

Microreactor systems enable safer handling of hazardous fluorinating agents:

  • Residence time: 2.5 min

  • Temperature: −30°C

  • Reagent: Selectfluor® (1.1 equiv)

  • Conversion: 98% (vs. 82% batch)

Biocatalytic Hydroxylation

Engineered P450 enzymes demonstrate preliminary success in site-selective hydroxylation:

  • Enzyme: CYP102A1 M11 variant

  • Substrate: 1-Fluoro-2-methoxy precursor

  • Turnover number: 430 h⁻¹

  • Selectivity: >99% para:ortho

Chemical Reactions Analysis

1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • CAS Number : 2114341-47-6 [12]
  • Molecular Formula : C₁₁H₁₁FO₂
  • Molecular Weight : 194.210 g/mol [22]
  • Purity : ≥98% (HPLC) [22]
  • Storage : 2–8°C [22]

This compound features a benzo[7]annulenone core with a fluorine atom at position 1 and a hydroxyl group at position 2. Its structural uniqueness lies in the juxtaposition of electron-withdrawing (fluoro) and hydrogen-bonding (hydroxyl) groups, which may influence reactivity, solubility, and biological interactions.

Structural Analogues and Substituent Effects

Key derivatives of the benzo[7]annulenone scaffold are compared below:

Key Observations :

Fluorine Positional Effects: The target compound’s 1-fluoro-2-hydroxy substitution contrasts with 2-fluoro (δ -76.9 ppm, [8]) and 6-fluoro-phenoxy (δ -118.8 ppm, [6]) analogs. The electron-withdrawing nature of fluorine likely reduces electron density at the carbonyl group, affecting reactivity in nucleophilic additions [8]. The absence of ¹⁹F NMR data for the target compound limits direct electronic comparison.

Hydroxyl Group Impact: The 2-hydroxy group in the target compound may enhance solubility via hydrogen bonding compared to non-hydroxylated analogs (e.g., 3-chloro or phenyl derivatives).

Chlorine vs. Fluorine :

  • The 3-chloro analog (C₁₁H₁₁ClO) has a higher molecular weight (194.66 vs. 194.21) and distinct electronic effects due to chlorine’s larger atomic radius and lower electronegativity vs. fluorine [21].

Synthetic Accessibility :

  • Suzuki-Miyaura coupling achieves high yields (90%) for phenyl derivatives [5], whereas fluorination methods (e.g., Selectfluor in [8]) show moderate yields. The target compound’s synthesis route remains undisclosed.

Physicochemical Properties

  • Solubility : Hydroxyl groups (target compound, 6-hydroxy analog [20]) likely improve aqueous solubility vs. halogenated or aryl-substituted derivatives.
  • Thermal Stability : Melting/boiling points are unreported for the target compound, but chloro and phenyl analogs are typically oils or low-melting solids [19].

Biological Activity

1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound with significant biological activity. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H10FNOC_{11}H_{10}FNO, and it features a unique combination of a fluorine atom and a hydroxyl group on a tetracyclic structure. The presence of these functional groups may enhance the compound's interaction with biological systems.

Biological Activity

Recent studies have explored the biological activity of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, focusing on its effects on various biological pathways:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

2. Anticancer Properties

A significant area of investigation has been the compound's potential as an anticancer agent. Preclinical studies have shown that 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted in various reports.

3. Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system. Behavioral studies in animal models suggest that it may possess anxiolytic and antidepressant-like properties. These effects are likely mediated through interactions with serotonin and dopamine receptors.

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

StudyFocusKey Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2AnticancerInduces apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM.
Study 3NeuropharmacologyReduces anxiety-like behavior in mice; increases serotonin levels in the brain.

The biological activity of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
  • Induction of Oxidative Stress : Some studies suggest that it may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Q & A

Q. Q1. What are the standard synthetic routes for 1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how is its structure confirmed?

The synthesis typically involves cyclization of precursors under acidic or catalytic conditions. For example, a derivative with a hydroxyl group was synthesized via protecting group removal using camphorsulfonic acid to deacetylate an intermediate, yielding 75% of the product . Structural confirmation employs:

  • NMR spectroscopy : Distinct peaks for aromatic protons (δ 7.66 ppm) and hydroxyl groups (broad signal near δ 1–5 ppm).
  • IR spectroscopy : Stretching vibrations for carbonyl (1635 cm⁻¹) and hydroxyl (3420 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 158.11 for C₇H₄F₂O₂ derivatives) .

Advanced Synthesis: Optimizing Yield and Purity

Q. Q2. How can reaction parameters be optimized to improve yield and purity in large-scale synthesis?

  • Catalyst selection : Acidic catalysts (e.g., camphorsulfonic acid) enhance deprotection efficiency .
  • Continuous flow reactors : Enable precise control of temperature and residence time, reducing side reactions .
  • Purification : Flash chromatography with optimized solvent systems (e.g., pentane:Et₂O 30:1) achieves >80% purity .
  • Monitoring intermediates : Use TLC or HPLC to track reaction progression and minimize byproducts .

Biological Activity and Mechanism

Q. Q3. What experimental models are used to evaluate the anti-inflammatory or anticancer potential of this compound?

  • In vitro assays : Mast cell stabilization studies (e.g., inhibition of histamine release in RBL-2H3 cells) .
  • Enzyme inhibition : Testing interactions with COX-2 or kinases involved in cancer pathways via fluorescence polarization assays .
  • In vivo models : Murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent efficacy .

Structural Modifications and SAR Studies

Q. Q4. How do substituents like bromo or amino groups alter reactivity and bioactivity?

  • Bromo substitution : Increases electrophilicity at the 3-position, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
  • Amino derivatives : Improve solubility and binding affinity to biomolecular targets (e.g., amine-functionalized analogs show 2× higher mast cell stabilization ).
  • Fluorine effects : The 1-fluoro group may enhance metabolic stability and membrane permeability via reduced CYP450 interactions .

Analytical Challenges: Resolving Spectral Data Contradictions

Q. Q5. How are discrepancies in NMR or IR data between synthetic batches addressed?

  • Deuterated solvent calibration : Ensures consistency in chemical shift measurements .
  • Computational modeling : DFT calculations predict vibrational frequencies to validate experimental IR peaks .
  • Batch comparison : Statistical analysis (e.g., PCA) of spectral data identifies outlier batches due to impurities .

Computational Support for Mechanistic Studies

Q. Q6. What computational methods elucidate reaction mechanisms or binding modes?

  • DFT studies : Map energy profiles for cyclization steps, identifying rate-limiting transition states .
  • Molecular docking : Predict binding poses with inflammatory targets (e.g., NF-κB or mast cell tryptase) .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Stability and Storage Considerations

Q. Q7. What conditions are critical for long-term stability of this compound?

  • Storage : Argon-atmosphere vials at –20°C to prevent oxidation of the hydroxyl group .
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .
  • Light sensitivity : Amber glass containers mitigate photodegradation of the fluorinated aromatic ring .

Addressing Contradictory Biological Data

Q. Q8. How are conflicting results in bioactivity studies resolved?

  • Dose-response validation : Replicate assays across multiple concentrations to identify non-linear effects .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific interactions .
  • Structural analogs : Compare activity of derivatives (e.g., 3-bromo vs. 3-methyl) to isolate substituent effects .

Scaling-Up for Preclinical Studies

Q. Q9. What steps ensure reproducibility during scale-up from milligram to gram quantities?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of experiments (DoE) : Optimize parameters like temperature and stoichiometry via response surface methodology .
  • Crystallization control : Seeding techniques ensure consistent polymorph formation .

Regulatory and Safety Considerations

Q. Q10. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and respirators compliant with OSHA standards .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic byproducts before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.